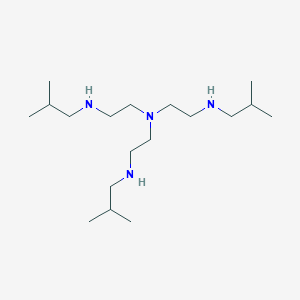

TRIS(ISOBUTYLAMINOETHYL)AMINE

Description

Significance of Tripodal Polyamines in Contemporary Chemistry

Tripodal polyamines, particularly tetradentate ligands based on a tris(2-aminoethyl)amine (B1216632) (tren) scaffold, are of significant interest in modern chemistry. nih.govresearchgate.net Their pre-organized, C3-symmetric structure makes them powerful chelating agents that form stable complexes with a wide range of transition metals, lanthanides, and other metal ions. nih.govwikipedia.orgnist.gov This ability to securely bind to a single metal ion using all four nitrogen donor atoms is a key feature of their coordination chemistry. nih.gov

The constrained geometry of these ligands often results in the formation of a limited number of isomers in the resulting metal complexes, which simplifies the analysis of their properties and reactivity. wikipedia.org For instance, an octahedral complex with a tripodal tetradentate ligand will have two remaining cis positions available for other ligands. wikipedia.org This predictable coordination behavior is highly advantageous in the rational design of coordination compounds with specific geometries and physical properties. nist.gov

The versatility of tripodal polyamines has led to their widespread use in diverse fields of chemical research. They are employed in supramolecular chemistry to create receptors for anions and metal ions, and in the development of fluorescent chemosensors. researchgate.net Furthermore, their complexes have shown potential in catalysis, molecular magnetism, and biomedical applications. nist.gov The ability to modify the arms of the tripodal ligand allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, making them highly adaptable for various applications. researchgate.net

Scope of Academic Research on TRIS(ISOBUTYLAMINOETHYL)AMINE

Academic research on this compound explores its utility as a specialized ligand in materials science and coordination chemistry. The isobutyl groups on the primary amine functions impart distinct properties compared to its parent compound, tren.

Detailed Research Findings

One significant area of investigation has been the application of this compound in the field of optoelectronics, specifically in the stabilization of perovskite solar cells. Research has shown that incorporating this compound into mixed-cation perovskite absorber layers can significantly enhance their stability under humid and thermal stress. smolecule.com The addition of this compound to the perovskite precursor was found to improve the structural and optoelectronic properties of the material. smolecule.com Perovskite films treated with this compound maintained their desired black phase for extended periods, even under high humidity (60-70% RH) for 180 days and continuous thermal stress at 85°C. smolecule.com This suggests a promising role for this compound in developing high-performance, stable photovoltaic devices. smolecule.com

Another key application of this compound is as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). strem.com In this context, the amine acts as a structural building block that coordinates with metal ions to form the porous framework. The structure and properties of the final MOF can be controlled by the choice of ligands like this compound. smolecule.com

The synthesis of the parent compound, tris(2-aminoethyl)amine, is typically achieved through methods such as the reaction of ethylene (B1197577) diamine with formaldehyde (B43269) or through hydrogenation reactions of nitromethane (B149229) condensed with formaldehyde. smolecule.com While specific synthesis routes for the isobutyl derivative are less commonly detailed in general literature, they would likely involve the alkylation of the primary amine groups of a precursor amine.

Below are interactive data tables summarizing the key properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₄₂N₄ |

| Molecular Weight | 314.55 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Purity | min. 97% |

| Hygroscopicity | Yes |

Data sourced from Strem Chemicals. strem.com

Table 2: Compound Identifiers for this compound

| Identifier | Value |

| CAS Number | 331465-73-7 |

| IUPAC Name | N-(2-methylpropyl)-N',N'-bis[2-(2-methylpropylamino)ethyl]ethane-1,2-diamine |

| SMILES | CC(C)CNCCN(CCNCC(C)C)CCNCC(C)C |

| InChI Key | MVHJOLSKIZRDEU-UHFFFAOYSA-N |

Data sourced from Smolecule. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)-N',N'-bis[2-(2-methylpropylamino)ethyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42N4/c1-16(2)13-19-7-10-22(11-8-20-14-17(3)4)12-9-21-15-18(5)6/h16-21H,7-15H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHJOLSKIZRDEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCN(CCNCC(C)C)CCNCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tris Isobutylaminoethyl Amine and Its Derivatives

Direct Synthesis Approaches for TRIS(ISOBUTYLAMINOETHYL)AMINE

Direct synthesis focuses on the construction of the target molecule from basic precursors. These methods often involve forming the crucial carbon-nitrogen bonds that define the tripodal structure.

Amine alkylation represents a fundamental approach to forming C-N bonds. studymind.co.uk This method typically involves the reaction of an amine, acting as a nucleophile, with an alkyl halide in an S_N2 reaction. libretexts.orgopenstax.org For the synthesis of this compound, a potential pathway is the alkylation of tris(2-aminoethyl)amine (B1216632) (tren) with an isobutyl halide, such as isobutyl bromide.

However, a significant challenge in amine alkylation is the potential for over-alkylation. masterorganicchemistry.com The product of the initial alkylation, a secondary amine in this case, is often more nucleophilic than the starting primary amine, leading to further reactions and the formation of a mixture of products. openstax.orgmasterorganicchemistry.com For instance, reacting ammonia (B1221849) with an alkyl halide often results in a mix of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt. masterorganicchemistry.com To favor mono-alkylation, a large excess of the starting amine can be used. mnstate.edu A more controlled alternative to direct alkylation is reductive amination, which offers higher selectivity for the desired product. masterorganicchemistry.com

Table 1: Overview of Amine Alkylation Strategies

| Starting Material (Amine) | Alkylating Agent | Potential Products | Key Challenge |

|---|---|---|---|

| Tris(2-aminoethyl)amine (tren) | Isobutyl Halide | This compound | Over-alkylation, mixture of products |

| Ammonia | Alkyl Halide | Primary, Secondary, Tertiary Amines | Low yield of primary amine, product mixture openstax.orgmasterorganicchemistry.com |

Hydrogenation offers a powerful and often cleaner alternative for amine synthesis. rsc.org These routes typically involve the reduction of nitrogen-containing functional groups like nitriles or imines. One established method for creating the parent tren scaffold involves the condensation of nitromethane (B149229) with formaldehyde (B43269), followed by hydrogenation. smolecule.com

For this compound, a plausible hydrogenation-based route is the reductive amination of isobutyraldehyde (B47883) with tris(2-aminoethyl)amine. This two-step sequence first involves the formation of an imine intermediate, which is then reduced to the target amine. Nickel-catalyzed transfer hydrogenation is an effective method for reducing olefins and could be adapted for imine reduction. nih.gov Another general strategy involves the reduction of nitriles or amides using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). openstax.org The synthesis sequence could start with an alkyl halide, convert it to a nitrile via S_N2 displacement with a cyanide anion, and then reduce the nitrile to form the primary amine, thereby extending the carbon chain by one. openstax.org Heterogeneous catalysts, such as those based on cobalt, have shown high performance in the selective synthesis of primary amines through nitrile hydrogenation. rsc.org

Utilizing halogenated amine precursors is another variation of the alkylation strategy. This pathway involves reacting a suitable halogenated compound with an amine, where the amine serves as the nucleophile. studymind.co.uk A hypothetical synthesis could start from a tri-halogenated precursor like tris(2-chloroethyl)amine. This precursor would then be reacted with three equivalents of isobutylamine (B53898).

In this S_N2 reaction, the lone pair of electrons on the nitrogen atom of isobutylamine attacks the electrophilic carbon atom bonded to the halogen, displacing the halide ion to form the C-N bond. studymind.co.uk The reaction would be performed sequentially for all three arms of the precursor to yield the final this compound. The product would initially be formed as an ammonium salt, which would then be neutralized with a base to yield the free amine. libretexts.org

Hydrogenation-Based Routes

Derivatization Strategies for this compound

The primary amine functionalities of this compound serve as reactive handles for further chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties.

Ester derivatives of tripodal amines like tren can be synthesized efficiently through catalytic processes. A notable method is the one-pot reaction of tris(2-aminoethyl)amine with various acrylates, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). sapub.org This reaction proceeds under mild conditions at room temperature, yielding ester derivatives in a short time. sapub.org The mechanism involves a nucleophilic addition of DABCO to the α,β-unsaturated ester, followed by reaction with the amine nucleophile and subsequent elimination of the catalyst. sapub.org This approach has been used to synthesize a range of ester derivatives with high yields. sapub.org

While this is a Michael addition, other catalytic methods for direct amidation or esterification exist, often employing borate (B1201080) esters or other catalysts to facilitate the condensation between carboxylic acids and amines by activating the carboxylic acid. rsc.orgnih.gov

Table 2: Synthesis of Ester Derivatives of Tris(2-aminoethyl)amine using DABCO Catalyst

| Acrylate Reactant | Reaction Time (hours) | Product Yield (%) |

|---|---|---|

| Methyl acrylate | 3-4 | High |

| Ethyl acrylate | 3-4 | High |

| n-Butyl acrylate | 3-4 | High |

| 3-(Trimethoxysilyl)propyl methacrylate | 3-4 | Moderate |

| 2-Hydroxyethyl methacrylate | 3-4 | Moderate |

Data sourced from a study on the DABCO-catalyzed reaction with tris(2-aminoethyl)amine, which is expected to be analogous for its isobutyl-substituted counterpart. sapub.org

The reaction of primary amines with aldehydes or ketones to form imines (Schiff bases) is a robust and reversible reaction that is fundamental to supramolecular chemistry. nih.govresearchgate.net this compound, with its three primary amine groups arranged on a tripodal scaffold, is an ideal building block for constructing complex macrocyclic and cryptand structures. mdpi.com

The formation of an imine involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. mnstate.eduresearchgate.net When a tripodal amine like tren or its derivatives reacts with a dicarbonyl compound (e.g., a dialdehyde), a [3+2] condensation can occur, leading to the formation of a macrobicyclic cage molecule, or cryptand. bhu.ac.in Often, metal ions are used as templates to direct the condensation reaction, organizing the precursor fragments and favoring the formation of the desired macrocyclic structure. nih.govbhu.ac.in The resulting macrocyclic Schiff bases can be further stabilized by hydrogenating the C=N bonds. nih.gov The bulky isobutyl groups on this compound would likely impart specific steric and electronic properties to the resulting macrocycles, influencing their size, shape, and guest-binding capabilities.

Functionalization of Porous Polymeric Supports

The immobilization of amine functionalities onto solid supports is a significant area of materials science, with applications in catalysis, carbon capture, and chromatography. Porous organic polymers (POPs) and other materials like mesoporous silica (B1680970) are often functionalized with polyamines to enhance their surface properties and reactivity. mdpi.comresearchgate.netnih.gov this compound, with its tripodal structure and multiple amine groups, is a candidate for such applications.

The functionalization can be achieved through several methods, primarily amine grafting and amine impregnation. researchgate.net In amine grafting, covalent bonds are formed between the polymer support and the amine. For instance, polymers containing reactive groups like chloromethyl or epoxy functionalities can undergo nucleophilic substitution with the amine groups of this compound. This approach creates a stable, functionalized material where the amine is permanently attached. For example, hyper-crosslinked porous polymers derived from the copolymerization of divinylbenzene (B73037) (DVB) and 4-vinylbenzyl chloride (VBC) can be post-synthetically modified by reaction with polyamines. mdpi.com The reaction of residual alkyl chloride groups with the amine results in a functionalized polymer, although this often leads to a decrease in the specific surface area and pore volume, as indicated in the table below.

| Material | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) |

| Styrene-based HCLP | >700 | - |

| Amine-functionalized HCLP | Reduced | Significantly Reduced |

Amine impregnation, on the other hand, involves the physical adsorption of the amine onto the porous structure without the formation of covalent bonds. While this method is simpler, it may suffer from leaching of the amine over time. The choice of a branched polyamine like this compound for functionalization can significantly influence the properties of the resulting material, such as its selectivity for CO2 adsorption. mdpi.comresearchgate.net

Synthesis of "Tris"-Type Ligands via Click Chemistry Approaches

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules, including tripodal ligands. nih.govotago.ac.nzotago.ac.nz This methodology allows for the efficient and modular construction of "tris"-type ligands with diverse functionalities. A common strategy involves a tripodal amine core, which can be elaborated through click reactions.

The synthesis typically begins with a central amine, such as tripropargylamine (B1585275), which contains three terminal alkyne groups. This core can then be reacted with various organic azides in the presence of a copper(I) catalyst to form a tris(triazolylmethyl)amine derivative. This approach is highly versatile, allowing for the introduction of a wide range of substituents onto the ligand periphery. For example, the reaction of tripropargylamine with benzyl (B1604629) azide (B81097) yields tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine (TBTA), a well-known ligand in coordination chemistry. nih.govorgsyn.org

To apply this methodology to derivatives of this compound, one would first need to synthesize a suitable precursor containing either three azide or three alkyne functionalities. For instance, a tris-alkyne derivative could be prepared and subsequently reacted with azides bearing desired functional groups. The robust nature of the click reaction tolerates a wide variety of functional groups, enabling the creation of a library of "tris"-type ligands for various applications, such as in the development of spin crossover complexes and functional polymers. nih.govchemsrc.com

| Ligand | Synthetic Approach | Key Features |

| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | Cu(I) catalyzed "Click" reaction between benzyl azide and tripropargylamine. | Forms stable complexes with transition metals; used in spin crossover studies. nih.gov |

| Hybrid Pyrazolyl-1,2,3-Triazolyl Tripodal Tetraamine (B13775644) Ligands | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. | Synthesized in modest-to-excellent yields (42-90%); forms cobalt(III) complexes. otago.ac.nz |

Asymmetric Amine Synthesis Methodologies

The development of asymmetric methods for the synthesis of chiral amines is of great importance in medicinal chemistry and materials science. parisdescartes.frnih.gov While many strategies focus on the synthesis of monoamines, methodologies applicable to polyamines, including chiral "tris"-type ligands, have also been developed.

One notable approach involves the synthesis of homochiral tris(2-alkyl-2-aminoethyl)amine (TREN) derivatives starting from readily available chiral α-amino aldehydes. nih.gov This method is general in scope and allows for the preparation of C3-symmetric chiral tripodal amines. The synthesis begins with a protected chiral α-amino acid, which is converted to the corresponding α-amino aldehyde. This aldehyde then undergoes a condensation reaction with nitromethane, followed by reduction of the nitro groups and subsequent elaboration to the final tripodal amine. The optical purity of the resulting products can be confirmed by techniques such as polarimetry and chiral NMR spectroscopy. nih.gov This strategy could be adapted for the synthesis of chiral derivatives of this compound by starting with the appropriate chiral α-amino acid.

Another powerful strategy for the asymmetric synthesis of amines is the use of chiral auxiliaries, such as tert-butanesulfinamide. This reagent can be condensed with aldehydes or ketones to form sulfinyl imines, which then undergo diastereoselective addition of a nucleophile. Subsequent removal of the sulfinyl group yields the chiral amine in high enantiomeric excess. While often applied to simpler amines, this methodology provides a potential route to chiral building blocks that could be used to construct more complex polyamines.

Furthermore, the asymmetric and orthogonal protection of symmetrical polyamines is a crucial strategy for their elaboration into more complex, non-symmetrical derivatives. acs.orgresearchgate.net This involves selectively protecting the different amine functionalities within the molecule, allowing for sequential reactions at specific sites. For example, a combination of Aloc- and Nosyl-protecting groups has been used for the asymmetric protection of spermine, enabling its use in solid-phase synthesis. acs.org A similar approach could be envisioned for this compound to facilitate the synthesis of its functionalized derivatives.

Coordination Chemistry of Tris Isobutylaminoethyl Amine Ligands

Fundamental Coordination Principles

The coordination chemistry of TRIS(ISOBUTYLAMINOETHYL)AMINE is fundamentally shaped by its structure as a tripodal, tetraamine (B13775644) ligand. While specific research focusing exclusively on the coordination complexes of this particular ligand is limited, its behavior can be largely understood by examining its parent compound, tris(2-aminoethyl)amine (B1216632) (tren), and considering the influence of its terminal isobutyl groups.

Tetradentate Chelating Behavior and Ligand Design

This compound is designed as a tetradentate chelating agent. This means it can bind to a central metal ion through four donor atoms simultaneously. The structure consists of a tertiary amine "bridgehead" nitrogen atom connected to three secondary amine "arm" nitrogens via ethyl linkages. This C3-symmetric, tripodal arrangement allows the four nitrogen atoms to envelop a metal ion, forming a highly stable cage-like complex.

The defining feature of this ligand's design is the presence of an isobutyl group on each of the three primary amine arms of the parent tren molecule. These bulky, non-polar isobutyl groups introduce significant steric hindrance around the metal coordination sites. fiveable.me This design choice can be intended to modulate the ligand's properties in several ways:

Steric Control: The isobutyl groups can influence the accessibility of the metal center, potentially favoring the coordination of smaller substrates or preventing the formation of undesired dimeric or polymeric species. fiveable.me

Solubility: The hydrophobic nature of the isobutyl groups can alter the solubility profile of the resulting metal complexes, making them more soluble in non-polar organic solvents.

Electronic Effects: While primarily steric in nature, the alkyl groups can have minor electron-donating effects that influence the basicity of the amine donors and, consequently, the stability of the metal-ligand bonds. cas.cz

Stereochemical Considerations in Metal Complex Formation

The rigid, tripodal geometry of ligands like this compound imposes significant stereochemical constraints on the formation of metal complexes. The parent ligand, tren, is well-known for forming complexes with a limited number of isomers due to its constrained connectivity. wikipedia.org For instance, in an octahedral complex of the type [M(tren)X₂]⁺ (where X is a monodentate ligand), only a single, achiral stereoisomer is typically possible. wikipedia.org This contrasts sharply with more flexible linear tetradentate ligands, which can form multiple diastereomers, many of which are chiral. wikipedia.org

For this compound, the addition of the bulky isobutyl groups is expected to further restrict the conformational flexibility of the chelate rings. This increased steric demand would likely reinforce the formation of a single, highly-defined stereoisomer, making the ligand a powerful tool for achieving stereochemical control in coordination compounds. The bulky groups effectively lock the complex into a specific conformation, which is a desirable trait in applications like asymmetric catalysis.

Transition Metal Complexation Specificity and Stability

This compound, like its parent compound tren, forms stable complexes with a variety of transition metals, particularly those in the +2 and +3 oxidation states. wikipedia.orgsmolecule.com The high stability of these complexes is a direct result of the chelate effect, an entropically favorable process where a single multidentate ligand displaces multiple monodentate ligands (like water) from a metal's coordination sphere.

Table 1: Comparative Properties of Tren and this compound

| Feature | Tris(2-aminoethyl)amine (tren) | This compound | Rationale/Effect |

|---|---|---|---|

| Structure | N(CH₂CH₂NH₂)₃ | N(CH₂CH₂NH-iBu)₃ | Addition of three isobutyl groups. |

| Donors | 1 x 3° Amine, 3 x 1° Amine | 1 x 3° Amine, 3 x 2° Amine | Isobutyl groups are on the terminal amines. |

| Steric Hindrance | Low | High | Bulky isobutyl groups create a crowded coordination sphere. fiveable.me |

| Stereoisomers | Forms very few isomers (e.g., one for [Co(tren)X₂]⁺). wikipedia.org | Expected to be highly stereospecific, likely forming a single isomer. | Increased steric bulk further restricts conformational freedom. |

| Complex Stability | Very high due to the chelate effect. | High, but potentially lower than tren for a given metal. | Steric strain can weaken metal-ligand bonds. rsc.org |

| Solubility | Soluble in water. wikipedia.org | Expected to have higher solubility in organic solvents. | Hydrophobic nature of isobutyl groups. |

Advanced Metal Complex Applications

Development of Metal-Organic Frameworks (MOFs) with this compound

While detailed studies on discrete coordination complexes of this compound are not widely available, its application as a building block in materials chemistry, specifically for the synthesis of Metal-Organic Frameworks (MOFs), is noted. strem.comstrem.com

In the context of MOF synthesis, this compound does not typically act as the primary linker that forms the extended framework. Instead, its role is often as a structure-directing agent, a pore-filling guest, or a functionalizing agent that is incorporated into a framework built from other ligands. smolecule.commdpi.com

The key roles of an amine-functionalized ligand like this compound in MOF synthesis include:

Structure Direction: The presence of amine functionalities can be essential for obtaining a specific, desired MOF topology. smolecule.com In some syntheses, reactions without an amine-containing component yield different crystalline phases or amorphous materials.

Modulating Pore Environment: When incorporated into a MOF, the bulky and hydrophobic isobutyl groups can modify the chemical environment within the pores. This can be used to tailor the MOF for specific applications, such as selective adsorption of non-polar molecules.

Table 2: Role of Amine Ligands in MOF Synthesis

| Function | Description | Example/Relevance for this compound |

|---|---|---|

| Template/Structure-Directing Agent | Guides the self-assembly of metal ions and primary linkers into a specific network topology. | The tripodal shape and amine groups can direct the formation of particular framework structures. smolecule.com |

| Pore Space Functionalization | Occupies the pores of the MOF, introducing specific chemical functionality. | The isobutyl groups would impart hydrophobicity to the pores. |

| Control of Crystal Growth | Can act as a modulator, influencing the kinetics of MOF crystallization and affecting crystal size and quality. | The basic amine groups can deprotonate linker molecules, controlling their availability in solution. |

| Introduction of Basic Sites | The amine nitrogen atoms act as basic Lewis sites within the framework. | Can be used to enhance the selective capture of acidic gases. mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tris(2-aminoethyl)amine (tren) |

| Cobalt |

Amine-Functionalized MOFs for Gas Adsorption and Separation

Metal-Organic Frameworks (MOFs) functionalized with amine groups are highly promising materials for applications like carbon dioxide capture and separation. mdpi.comrsc.org The basic amine functionalities exhibit strong interactions with acidic CO2 molecules, enhancing both adsorption capacity and selectivity. rsc.org

The strategy of incorporating amines into MOFs can be achieved through pre-synthesis modification, where an amine-containing ligand is used to build the framework, or post-synthesis modification, where amine groups are added to an existing MOF structure. mdpi.comrsc.org This functionalization is a key strategy for improving CO2 capture efficiency. nih.gov For instance, studies on amine-functionalized Ti-based MOFs have shown that tuning the concentration of amine groups can optimize CO2 uptake. mdpi.com While direct studies employing this compound are not extensively documented, research on the analogous Tris(2-aminoethyl)amine (TREN) demonstrates the principle's efficacy. Modifying MIL-101, a well-known MOF, with TREN was found to increase its CO2/CO selectivity significantly. mdpi.com The introduction of amine-containing ligands into MOF structures creates a favorable environment for selective gas adsorption, a principle that is directly applicable to ligands like this compound. rsc.org

Table 1: Examples of Amine-Functionalized MOFs for Gas Adsorption

| MOF System | Amine Functionalization | Target Gas | Key Finding | Reference |

| MIP-207 | Mixed ligand with 5-aminoisophthalic acid | CO2 | Tuning the amine ligand ratio optimizes CO2 capture efficiency. | mdpi.com |

| MIL-101 | Modified with Tris(2-aminoethyl)amine (TREN) | CO2/CO | CO2/CO selectivity was 103 times higher than the unmodified MOF. | mdpi.com |

| Mg-MOF | Vapor deposition of macromolecular amines | CO2 | High CO2 adsorption capacity (203 mL g⁻¹) and selectivity. | rsc.org |

| Zn-oxalate triazolate framework (NICS-24) | Amino-functionalized triazolate ligand | Dilute CO2 | Enhanced CO2 binding and superior selectivity over N2 and O2. | nih.gov |

Luminescent MOF Sensors

Luminescent Metal-Organic Frameworks (LMOFs) have emerged as a significant class of materials for chemical sensing. mdpi.com Their high sensitivity, selectivity, and tunable luminescent properties make them ideal for detecting a wide range of analytes, from metal ions to organic molecules. nih.govnih.gov The luminescence in these materials can originate from the organic linkers, the metal nodes, or guest molecules encapsulated within the pores. nih.gov

Amine functionalization plays a crucial role in the design of LMOFs. The amine groups can act as recognition sites for analytes, leading to changes in the fluorescence signal upon binding. nih.gov For example, a tripodal ligand based on tris(2-aminoethyl)amine (TREN) was developed as a potential fluorescent sensor for iron (Fe³⁺). sapub.org Similarly, MOFs built with the ligand tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) have been used to create sensors for various ions. mdpi.comrsc.org Although specific LMOFs based on this compound are not yet widely reported, the established principles suggest its potential in this area. The tripodal amine structure provides a robust platform for designing ligands that, when incorporated into a MOF, could lead to highly selective and sensitive luminescent sensors.

Table 2: Selected Luminescent MOF Sensors and their Analytes

| MOF/Ligand | Analyte(s) | Detection Principle | Reference |

| Aluminum MOF | Nitenpyram, Rifampicin | Fluorescence turn-off | rsc.org |

| Tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) based Cd-MOF | Fe³⁺, CrO₄²⁻, Cr₂O₇²⁻ | High sensitivity quenching | rsc.org |

| Eu³⁺-incorporated Zr-MOF | Diphenylamine, Dinitrobenzene | Turn-on fluorescence | nih.gov |

| Tris(2-aminoethyl)amine (TREN) based tripodal ligand | Fe³⁺ | Potential fluorescence sensor | sapub.org |

Polymer-MOF Composites

Combining the crystalline porosity of MOFs with the processability and flexibility of polymers results in composite materials with enhanced properties and functionalities. nih.govmdpi.com These polymer-MOF composites are being explored for a range of applications, from gas separation to biomedical uses like wound healing. google.commdpi.com

Table 3: Components in Polymer-MOF Composites

| Component | Type | Examples | Role | Reference |

| Metal Ion | Node | Copper (Cu), Zinc (Zn), Iron (Fe) | Forms the metal clusters of the MOF. | google.com |

| Organic Ligand | Linker | This compound , 1,3,5-tris(4-carboxyphenyl)benzene | Connects metal nodes to form the MOF structure. | google.com |

| Polymer | Matrix | Poly(polyethyleneglycol citrate-co-N-isopropylacrylamide) (PPCN) | Provides flexibility, stability, and controlled release properties. | google.com |

Other Metal-Ligand Architectures

Beyond MOFs, the tripodal amine scaffold of this compound is conducive to forming a variety of other complex metal-ligand architectures, including macrocycles, cryptands, and unique complexes with triamidoamine ligands.

Macrocyclic and Cryptand Metal Complexes

Macrocyclic and cryptand ligands are known for their ability to form highly stable and selective complexes with metal ions. wikipedia.orguni-tuebingen.de These three-dimensional structures encapsulate metal ions within a cavity, leading to unique chemical properties. wikipedia.org The synthesis of these complex molecules often utilizes tripodal amine precursors like tris(2-aminoethyl)amine (TREN) and tris(3-aminopropyl)amine (B1583958) (TRPN) as key building blocks. mdpi.comsigmaaldrich.com

For instance, TREN and TRPN have been used to construct polyazamacrocycles and cryptands that can act as sensors for various cations. mdpi.com The reaction of these tripodal amines with dialdehydes or other bifunctional molecules can lead to the formation of intricate cage-like structures. mdpi.com While the direct synthesis of macrocycles from this compound is not yet a focus of extensive research, its structural similarity to TREN suggests its suitability for creating such sophisticated host-guest systems. The isobutyl groups on the primary amines would be expected to enhance the lipophilicity of the resulting complexes.

Triamidoamine Ligands and their Unique Metal Complexes

Triamidoamine ligands, typically derived from the deprotonation of the primary amine groups of a tripodal molecule like TREN, are powerful chelators that can stabilize metal centers in unusual coordination environments and oxidation states. sapub.orgmdpi.comrsc.org The general structure, [(RNCH₂CH₂)₃N]³⁻, creates a C₃-symmetric pocket that can accommodate a metal ion, leaving one axial site available for binding and activating small molecules. mdpi.comnih.gov

This ligand class has been instrumental in significant chemical advancements. For example, a molybdenum complex with a sterically bulky triamidoamine ligand was the first to demonstrate the catalytic reduction of dinitrogen to ammonia (B1221849). mdpi.com Vanadium and hafnium complexes with triamidoamine ligands have also been explored for their reactivity. mdpi.comnih.gov The synthesis of these ligands often starts from TREN, which is reacted to introduce various substituents (R groups) on the nitrogen atoms before complexation with a metal. sapub.orgmdpi.com Deriving a triamidoamine ligand from this compound would result in a ligand with the formula [((CH₃)₂CHCH₂NHCH₂CH₂)₃N]³⁻, offering a unique steric and electronic profile for stabilizing novel metal complexes.

Metal Complexes of Amino Acid Derivatives

The integration of amino acids, the chiral building blocks of life, into coordination chemistry provides a pathway to create chiral metal complexes with potential applications in asymmetric catalysis and medicine. mdpi.comresearchgate.net Amino acids and their derivatives can coordinate with transition metals through their amine and carboxylate groups, and sometimes through side-chain functionalities. wikipedia.org

A direct link between tripodal amines and amino acids has been established through the synthesis of homochiral TREN derivatives starting from α-amino aldehydes, which are themselves derived from natural amino acids like L-alanine and L-serine. nih.gov This innovative approach allows for the creation of chiral tripodal ligands. For example, a gadolinium(III) complex of a ligand derived from TREN and three serine units was synthesized and showed promise as a water-soluble MRI contrast agent. nih.gov This demonstrates a powerful strategy for combining the robust coordination properties of a tripodal amine scaffold with the chirality and functionality of amino acids. Applying this synthetic methodology to this compound could yield a new family of chiral ligands with potential applications in enantioselective processes.

Catalytic Applications and Mechanistic Studies Involving Tris Isobutylaminoethyl Amine

Homogeneous Catalysis

Knoevenagel Condensation Catalysis using Modified Metal Oxides

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. sigmaaldrich.com The efficiency of this reaction is often enhanced by basic catalysts. Research into heterogeneous catalysts for this reaction has explored the use of amines immobilized on solid supports.

In a relevant study, tris(2-aminoethyl)amine (B1216632) (TAEA), a close structural analog of TRIS(ISOBUTYLAMINOETHYL)AMINE, was used to modify various metal oxides (MgO, Al2O3, and Nb2O5) to create hybrid catalytic materials. nih.govmdpi.com These materials were tested in the Knoevenagel condensation between furfural (B47365) and malononitrile. nih.gov The results indicated that the basicity of the metal oxide support plays a crucial role in the catalytic activity. nih.gov The catalysts based on the basic magnesium oxide (MgO) demonstrated superior performance. nih.govresearchgate.net The enhanced activity was attributed to the method of TAEA anchoring on the basic MgO and the strength of the interaction between the modifier and the support. nih.govmdpi.com It is proposed that the reaction proceeds through an enamine catalytic cycle. researchgate.net

The study highlighted that the interaction strength between the amine and the support is a critical factor; a very strong interaction can reduce the availability of the amine groups to participate in the catalytic cycle, thus lowering the activity. mdpi.com

PhotoRedox Catalysis Involving Triarylamines (Related Structures)

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of small molecules under mild conditions. acs.orgprinceton.edu This approach utilizes photocatalysts that, upon light absorption, can engage in single-electron transfer (SET) processes with organic substrates. acs.orgprinceton.edu Triarylamines are a class of compounds that have been extensively studied as electron donors in photoredox catalysis. rsc.org

Upon photoexcitation, a photocatalyst can oxidize a triarylamine to form a triarylamine radical cation. acs.orgnih.gov This radical cation can then participate in various catalytic cycles. For instance, in some reactions, the oxidized triarylamine radical cation can act as a hydrogen atom transfer (HAT) catalyst, enabling the regioselective functionalization of C-H bonds. nih.gov

The versatility of triarylamines in photoredox catalysis stems from their tunable electronic properties, which can be modified by altering the aryl group substituents. rsc.org This allows for the rational design of photocatalytic systems for specific applications, such as C-H perfluoroalkylation of arenes and heteroarenes. rsc.org While this compound is an aliphatic amine, the principles of photoredox catalysis involving amine oxidation provide a framework for understanding how similar compounds could potentially be employed in such reactions.

Electrocatalytic Oxygen Reduction by Copper Complexes (Related Tripodal Amines)

The electrocatalytic reduction of oxygen (ORR) is a critical reaction in energy conversion and storage technologies. Researchers have investigated mononuclear copper complexes with tetradentate tripodal ligands as catalysts for the ORR. researchgate.netacs.orgnih.gov These ligands are capable of supporting the necessary geometries of the copper ion throughout the catalytic cycle. acs.orgnih.gov

A prominent example is the copper complex with tris(2-pyridylmethyl)amine (B178826) (tmpa), which exhibits high turnover frequencies for the four-electron reduction of oxygen to water. researchgate.netnih.gov The catalytic cycle is understood to proceed in a stepwise manner, where hydrogen peroxide is formed as a detectable intermediate and is subsequently reduced to water. researchgate.netnih.gov The coordination of oxygen to the Cu(I) center is considered a rate-determining step in the formation of the peroxide intermediate. researchgate.net

Studies have also explored the impact of modifying the tripodal ligand structure, for instance, by replacing pyridine (B92270) arms with carboxylate donors. acs.orgnih.gov These modifications can influence the Lewis acidity of the copper ion and the redox potential of the Cu(II)/Cu(I) couple, which in turn affects the catalytic overpotential. acs.orgnih.gov

Heterogeneous Catalysis and Supported Systems

Solid Support Modification for Enhanced Catalytic Activity

The immobilization of homogeneous catalysts onto solid supports is a widely used strategy to combine the high activity and selectivity of the catalyst with the ease of separation and recyclability of a heterogeneous system. As discussed in the context of the Knoevenagel condensation, the choice of support and the method of catalyst anchoring are critical for the final catalytic performance. nih.govmdpi.com

In the study of TAEA-modified metal oxides, two anchoring methods were employed: direct deposition of the amine onto the metal oxide and anchoring the amine onto a metal oxide previously functionalized with (3-chloropropyl)trimethoxysilane. nih.govmdpi.com The acidic-basic properties of the metal oxide supports (MgO, Al2O3, and Nb2O5) were found to dictate the nature of the amine anchoring and the strength of its interaction with the support. nih.gov For instance, on MgO, the modification with TAEA led to the appearance of C-H vibration bands in the FTIR spectra, confirming the successful loading of the amine. mdpi.com The strength of the modifier-support interaction, as determined by thermogravimetric analysis, was correlated with the catalytic activity, with weaker interactions leading to higher activity. mdpi.com

The use of organic monolayers on metal oxides is a growing field for tuning catalyst performance. nih.gov These modifications can alter surface reactions, modify sites at the metal-support interface, and enhance catalyst stability. nih.gov

Nanoparticle-Mediated Reductions of Nitro-Compounds (Related Tripodal Amines)

The reduction of nitro compounds is a crucial transformation in the synthesis of amines, which are important intermediates in the pharmaceutical and chemical industries. nih.govunimi.it Nanoparticle catalysts, particularly those based on noble metals like gold and silver, have shown high efficiency and selectivity in these reactions. nih.govunimi.it

A relevant study demonstrated a facile and high-throughput catalytic reduction of tris(p-nitrophenyl)amine (TNPA) to tris(p-aminophenyl)amine (TAPA) using homogeneous silver nanoparticles (AgNPs) as a hydrogen-transfer catalyst and sodium borohydride (B1222165) as the hydrogen donor. ias.ac.in The reduction was found to occur heterogeneously on the surface of the AgNPs. ias.ac.in This research highlights the potential of using nanoparticle-based catalytic systems for the transformation of multifunctional tripodal amines.

The mechanism of nitroarene reduction on metal surfaces is generally understood to follow the Haber pathway, which can proceed through a direct route involving nitroso and hydroxylamine (B1172632) intermediates, or a condensation route involving azoxy species. unimi.it The chemoselectivity of these reactions is a significant challenge, especially when other reducible functional groups are present in the molecule. nih.gov

Data Tables

Table 1: Knoevenagel Condensation Catalysis with TAEA-Modified Metal Oxides Data synthesized from literature on tris(2-aminoethyl)amine (TAEA), a structural analog.

| Catalyst Support | Modifier | Reaction | Key Finding | Reference |

| MgO, Al2O3, Nb2O5 | Tris(2-aminoethyl)amine (TAEA) | Furfural + Malononitrile | MgO-based catalyst showed superior activity due to the nature of TAEA anchoring and weaker modifier-support interaction. | nih.gov, mdpi.com |

Table 2: Electrocatalytic Oxygen Reduction by Copper Complexes with Related Tripodal Amines

| Tripodal Ligand | Metal Center | Reaction | Key Finding | Reference |

| Tris(2-pyridylmethyl)amine (tmpa) | Copper (Cu) | Oxygen Reduction Reaction (ORR) | High turnover frequency for 4e- reduction of O2 to H2O via a H2O2 intermediate. | researchgate.net, nih.gov |

| bpg, bpp (tmpa derivatives) | Copper (Cu) | Oxygen Reduction Reaction (ORR) | Modifications to the ligand structure influence the Cu(II)/Cu(I) redox potential and catalytic overpotential. | acs.org, nih.gov |

Table 3: Nanoparticle-Mediated Reduction of a Related Tripodal Amine

| Substrate | Catalyst | Reducing Agent | Product | Key Finding | Reference |

| Tris(p-nitrophenyl)amine (TNPA) | Silver Nanoparticles (AgNPs) | Sodium Borohydride (NaBH4) | Tris(p-aminophenyl)amine (TAPA) | Successful heterogeneous reduction on the surface of AgNPs. | ias.ac.in |

Based on a comprehensive search of available literature, it is not possible to generate an article on this compound that adheres to the specific catalytic and mechanistic topics outlined in your request.

The searches conducted, using both the chemical name and its specific CAS number (331465-73-7), did not yield any scientific articles or research data related to its use in the following areas:

Selective reduction of nitriles to amines

Mechanistic elucidation of its catalytic pathways

The specific role of its amine groups in modulating catalytic activity

Adsorption mechanism studies when functionalized on materials

While literature exists for the related but structurally different compound Tris(2-aminoethyl)amine (also known as TREN or TAEA) in similar applications, the strict requirement to focus solely on this compound prevents the use of that data. The available information for this compound is limited to its identification and its potential use as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) abcr.com, a topic that falls outside the scope of the provided outline.

Therefore, generating a scientifically accurate and thorough article for the requested sections and subsections is not feasible due to the absence of relevant published research.

Polymer Science and Materials Chemistry Research Utilizing Tris Isobutylaminoethyl Amine

Crosslinking Agent in Polymer Synthesis

The presence of three primary amine groups allows Tris(isobutylaminoethyl)amine to act as a trifunctional crosslinker, enabling the formation of three-dimensional polymer networks. This capability is crucial for tuning the mechanical and thermal properties of various polymeric materials.

This compound is utilized as a crosslinking agent in the synthesis of polyimine networks. smolecule.com Polyimines are formed through the condensation reaction between amines and aldehydes. wikipedia.org The reaction is typically fast and efficient, involving the formation of an imine bond (C=N) and the release of a water molecule. wikipedia.org

When a trifunctional amine like this compound is reacted with a difunctional aldehyde, a crosslinked network is formed. The amine serves as a central node from which three polymer chains can extend, leading to the creation of a robust, three-dimensional structure. This process is fundamental in developing materials such as gels and other crosslinked polymeric systems. wikipedia.org The steric bulk of the isobutyl groups on the amine can influence the reaction rate and the topology of the resulting network.

Trifunctional amines are effective agents for the post-synthesis functionalization of porous materials, such as those created from high internal phase emulsions (PolyHIPE). This process involves chemically grafting the amine onto the surface of the porous polymer, introducing reactive amino groups that can be used for further applications.

In a typical functionalization process, a porous polymer monolith containing reactive groups, such as chloromethyl groups, is treated with the amine. The nucleophilic amine groups displace the chlorine atoms, forming a covalent bond and anchoring the trifunctional amine to the polymer backbone. Research on the related compound, tris(2-aminoethyl)amine (B1216632) (TREN), demonstrates this principle effectively. In one study, poly(4-vinyl benzyl (B1604629) chloride-co-divinylbenzene) PolyHIPE materials were functionalized with TREN to create polymeric scavengers. The extent of this functionalization can be controlled by reaction conditions like time and the molar ratio of amine to the reactive sites on the polymer.

Table 2: Illustrative Example of PolyHIPE Functionalization with a Trifunctional Amine (TREN) This table presents findings from research on Tris(2-aminoethyl)amine (TREN) to illustrate the functionalization process.

| Parameter | Condition | Result | Source(s) |

| Polymer Support | Poly(VBC-co-DVB) PolyHIPE | A porous monolith with reactive chloromethyl groups. | |

| Functionalization Agent | Tris(2-aminoethyl)amine (TREN) | A trifunctional amine for nucleophilic substitution. | |

| Reaction | Amine groups displace chlorine on the polymer. | Covalent grafting of amino groups onto the PolyHIPE surface. | |

| Analysis | FTIR, CHN analysis, potentiometric titration | Confirmation of successful functionalization and quantification of amino groups. |

The trifunctional nature of amines like this compound is key to designing advanced thermosets and covalent adaptable networks (CANs). In thermosetting polymers, such as polyimides, the incorporation of trifunctional amines as crosslinking agents can significantly increase the material's glass transition temperature and softening temperature. nasa.gov This enhancement of thermomechanical properties is achieved by creating a higher crosslink density in the polymer matrix. nasa.gov

In the realm of CANs, trifunctional amines are crucial for creating dynamic polymer networks. CANs are crosslinked polymers that contain dynamic covalent bonds, which can reversibly break and reform under specific stimuli like heat. mdpi.comnih.gov This allows the material to be reprocessed, repaired, or reshaped, properties not found in traditional thermosets. researchgate.net For instance, research has shown that tris(2-aminoethyl)amine can be used to produce vinylogous urethane (B1682113) vitrimers, a type of CAN. mdpi.com The primary amine groups react to form dynamic vinylogous urethane linkages, and the trifunctional structure ensures the formation of a stable, yet adaptable, network. mdpi.com

Functionalization of Porous Polymeric Materials (e.g., PolyHIPE)

Advanced Material Development

Beyond traditional polymer synthesis, this compound is being explored for its role in the development of advanced functional materials for next-generation technologies.

In the field of optoelectronics, this compound has been identified as a candidate for stabilizing mixed-cation perovskites, which are promising materials for photovoltaic applications. smolecule.comrsc.org The stability of perovskite materials, particularly under humid and thermal stress, is a major challenge for their commercialization. rsc.org

Research indicates that incorporating amine additives into the perovskite precursor solution can lead to enhanced structural and optoelectronic properties. rsc.orgnih.gov Amines can passivate defects on the perovskite crystal surface and control the crystallization process, leading to higher quality films. nih.govnih.gov One study reported that the addition of this compound to a mixed-cation perovskite formulation greatly enhanced its thermal and ambient stability. smolecule.com The resulting perovskite films were able to maintain their desired crystalline phase even after prolonged exposure to high humidity and thermal stress. smolecule.comrsc.org

Table 3: Research Findings on Perovskite Stabilization

| Perovskite Formula | Additive | Observed Outcome | Source(s) |

| FA₀.₈₃Cs₀.₁₇Pb(I₀.₉₀Br₀.₁₀)₃ | This compound | Enhanced structural and optoelectronic properties. | smolecule.com |

| FA₀.₈₃Cs₀.₁₇Pb(I₀.₉₀Br₀.₁₀)₃ | This compound | Greatly enhanced thermal and ambient stability, retaining black phase after 180 days in high humidity. | smolecule.comrsc.org |

| *Note: Source smolecule.com identifies the additive as this compound, while the primary research paper rsc.org it appears to summarize identifies it as Tris(2-aminoethyl)amine (TAEA). The findings relate to the use of a trifunctional amine for stabilization. |

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures constructed from organic building blocks. chemistryviews.org The design of COFs relies on the selection of building blocks with specific geometries that are connected through strong covalent bonds. mdpi.com

This compound, with its C3-symmetric structure, is a suitable candidate to act as a triangular building node in the synthesis of COFs. Its three primary amine groups can react with complementary multitopic linkers, such as dialdehydes or trialdehydes, to form imine-linked 2D or 3D frameworks. nih.gov While it has been specifically noted as a ligand for the synthesis of Metal-Organic Frameworks (MOFs), a related class of materials, the principles of its use as a building block are directly applicable to COF synthesis. strem.comgoogle.com The ability to form porous, crystalline networks makes such materials promising for applications in gas separation, catalysis, and sensing. chemistryviews.org

Supramolecular Chemistry with Tris Isobutylaminoethyl Amine

Molecular Capsule and Cryptand Assembly

The unique tripodal structure of tris(isobutylaminoethyl)amine, featuring a central nitrogen atom with three isobutylaminoethyl arms, makes it a prime candidate for the synthesis of cage-like molecules such as molecular capsules and cryptands. These structures are capable of encapsulating other molecules, leading to applications in areas like sensing, catalysis, and drug delivery.

The less sterically hindered parent compound, tris(2-aminoethyl)amine (B1216632) (often abbreviated as TREN), is widely documented in the formation of such supramolecular structures. smolecule.comwikipedia.org The isobutyl groups on this compound introduce greater steric bulk compared to the primary amine groups of TREN. This fundamental difference in structure is anticipated to significantly influence the self-assembly processes and the resulting architecture of molecular containers. The isobutyl groups can direct the formation of capsules with larger internal cavities and alter the solubility and host-guest binding properties of the resulting assemblies.

While specific research detailing the synthesis of molecular capsules and cryptands directly from this compound is not extensively published, the principles of their formation can be extrapolated from the well-established chemistry of TREN. The general strategy involves the reaction of the tripodal amine with complementary bridging molecules, often dialdehydes or other difunctional electrophiles. This [2+3] condensation reaction, where two tripodal "cap" molecules react with three linear "bridge" molecules, is a common method for constructing cryptands and capsular structures. lookchem.com

The expected influence of the isobutyl groups would be to create a more lipophilic cavity compared to TREN-based analogs, potentially favoring the encapsulation of nonpolar guest molecules. The steric hindrance might also affect the kinetics and thermodynamics of the assembly process, possibly leading to different and more complex structures than those obtained with TREN.

Table 1: Comparison of this compound and Tris(2-aminoethyl)amine (TREN) for Molecular Assembly

| Feature | This compound | Tris(2-aminoethyl)amine (TREN) | Anticipated Impact of Isobutyl Groups |

|---|---|---|---|

| Structure | Tertiary amine with three isobutylaminoethyl arms | Tertiary amine with three primary aminoethyl arms sigmaaldrich.com | Increased steric bulk and lipophilicity |

| Solubility | Expected to be more soluble in organic solvents | Soluble in water wikipedia.org | Enhanced compatibility with nonpolar environments |

| Reactivity | Primary amine reactivity for condensation reactions smolecule.com | Higher reactivity of primary amines smolecule.com | Potentially slower reaction rates due to steric hindrance |

| Resulting Cavity | More lipophilic and potentially larger | More hydrophilic cavity | Preference for nonpolar guest molecules |

Dynamic Combinatorial Chemistry Approaches in Supramolecular Systems

Dynamic combinatorial chemistry (DCC) is a powerful strategy that utilizes reversible reactions to generate libraries of interconverting compounds. nih.govrsc.org In the presence of a template or target molecule, the equilibrium of the library shifts to favor the formation of the best-binding host molecule. uni-muenchen.deresearchgate.net This approach is particularly well-suited for the discovery of novel receptors and functional supramolecular systems.

The formation of imines through the reaction of amines and aldehydes is a cornerstone of DCC due to the reversible nature of the C=N bond. nih.gov this compound, with its three primary amine functionalities, is a suitable building block for creating dynamic combinatorial libraries (DCLs). When mixed with a variety of dialdehydes, it can participate in a cascade of reversible condensation reactions to form a complex mixture of different cage-like molecules and oligomers.

The introduction of a potential guest molecule can then template the formation of a specific host that is best suited to bind it. After the equilibrium is established, the components of the library can be "locked" by an irreversible reaction, such as the reduction of the imine bonds to stable amine linkages, allowing for the isolation and identification of the most effective host.

While specific studies employing this compound in DCC are not prevalent in the literature, the principles are well-established with similar amine building blocks. The isobutyl groups would likely influence the geometry and binding preferences of the library members, steering the selection towards hosts for larger or more hydrophobic guests. The inherent steric hindrance could also play a role in the kinetics of library equilibration.

Table 2: Hypothetical Dynamic Combinatorial Library (DCL) using this compound

| Component | Role in DCL | Potential Variations | Expected Influence of this compound |

|---|---|---|---|

| This compound | Tripodal amine building block | N/A | Introduces steric bulk and lipophilic character to the potential hosts. |

| Aromatic Dialdehydes | Linear bridging units | Varied lengths, rigidities, and electronic properties. | Forms imine bonds to create a library of different-sized and shaped molecular cages. |

| Guest Molecule (Template) | Stabilizes the best-fitting host | Varied size, shape, and chemical properties (e.g., nonpolar, aromatic). | The library equilibrium will shift to amplify the concentration of the host that most effectively encapsulates the guest. |

| Reducing Agent | "Locks" the library | e.g., Sodium borohydride (B1222165) | Allows for the isolation and structural characterization of the selected host molecule. |

Advanced Spectroscopic and Analytical Techniques for Tris Isobutylaminoethyl Amine Research

Structural Elucidation Techniques (e.g., NMR, Mass Spectrometry, X-ray Diffraction)

The precise determination of the molecular structure of TRIS(ISOBUTYLAMINOETHYL)AMINE and its derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray diffraction are the cornerstone techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for confirming the covalent framework of this compound, which has the chemical formula C₁₈H₄₂N₄. strem.com Both ¹H and ¹³C NMR would provide a detailed map of the molecule's carbon and proton environments. Due to the molecule's symmetry, a relatively simple spectrum is expected, though complexities can arise from the restricted rotation around C-N bonds, potentially leading to multiple rotamers that are observable on the NMR timescale. tdx.cat

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard chemical shift ranges for analogous structures.)

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

| N-C H₂-CH₂-N | ¹³C | 50-60 | Singlet | Ethyl backbone carbons adjacent to the tertiary amine. |

| N-CH₂-C H₂-N | ¹³C | 45-55 | Singlet | Ethyl backbone carbons adjacent to the secondary amine. |

| NH-C H₂-CH | ¹³C | 50-60 | Singlet | Isobutyl carbon adjacent to the secondary amine. |

| CH₂-C H(CH₃)₂ | ¹³C | 25-35 | Singlet | Methine carbon of the isobutyl group. |

| CH(CH₃)₂ | ¹³C | 20-25 | Singlet | Methyl carbons of the isobutyl group. |

| N-CH ₂-CH₂-N | ¹H | 2.5-3.0 | Triplet | Protons on the ethyl backbone. |

| NH-CH ₂-CH | ¹H | 2.4-2.8 | Doublet | Protons on the isobutyl group adjacent to the nitrogen. |

| CH (CH₃)₂ | ¹H | 1.6-2.0 | Multiplet | Methine proton of the isobutyl group. |

| CH(CH ₃)₂ | ¹H | 0.8-1.0 | Doublet | Methyl protons of the isobutyl group. |

| NH | ¹H | 1.0-3.0 | Broad Singlet | Secondary amine proton; position and intensity can vary. |

Mass Spectrometry Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry would confirm its exact mass of 314.55 g/mol. strem.com Under electron ionization (EI), the molecule would be expected to fragment in predictable ways, primarily through the cleavage of the isobutyl groups and the ethylenediamine (B42938) arms. This fragmentation pattern provides confirmatory structural information, similar to how the mass spectrum of the related compound Tris(2-aminoethyl)amine (B1216632) is used for its identification. nist.gov

Spectroscopic Characterization of Functionalized Materials (e.g., FTIR, UV-Vis, Fluorescence Spectroscopy)

When this compound is incorporated into a material, spectroscopic techniques are vital for confirming its presence and understanding the new electronic properties of the composite material.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify functional groups within a molecule or material. For materials functionalized with this compound, FTIR would confirm its successful incorporation by identifying its characteristic vibrational modes. Unlike tertiary amines which lack N-H bonds, the secondary amine groups in this ligand give rise to a characteristic N-H stretching vibration. spectroscopyonline.com

Table 2: Key FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 | Weak to Medium |

| C-H Stretch (alkyl groups) | 2850 - 2960 | Strong |

| N-H Bend | 1550 - 1650 | Medium |

The appearance of these bands in the spectrum of a modified material, along with the potential disappearance of bands from the starting material (e.g., the epoxy ring vibrations in a resin), serves as clear evidence of a successful functionalization reaction. researchgate.net

UV-Visible (UV-Vis) Spectroscopy Simple aliphatic amines, including this compound, are largely transparent in the ultraviolet-visible region of the electromagnetic spectrum as they lack a suitable chromophore. nih.gov However, UV-Vis spectroscopy becomes a powerful tool when the amine is part of a larger system. When complexed with transition metals, ligand-to-metal or metal-to-ligand charge transfer bands can emerge, which are often intensely colored and useful for characterization. mdpi.comresearchgate.net For instance, research on Tris(hydroxymethyl)aminomethane has shown that upon oxidation, it gains UV absorbance, a principle that can be used for dosimetry. olemiss.edu

Fluorescence Spectroscopy Similar to UV-Vis, this compound is not intrinsically fluorescent. Its role in fluorescence spectroscopy arises when it is used to modify fluorescent materials or is derivatized with a fluorophore. The amine groups can act as binding sites, and a change in the local chemical environment upon binding can modulate the fluorescence intensity or wavelength of the host material, a principle widely used in chemical sensors. thermofisher.com While not directly fluorescent, related triarylamines have been developed as fluorescent probes for applications such as bioimaging. nih.gov

Electrochemical Characterization in Materials Science (e.g., Cyclic Voltammetry, Square Wave Voltammetry)

Electrochemical methods are essential for studying the redox properties of materials functionalized with amine ligands, especially in the context of catalysis, sensors, and energy storage.

Cyclic Voltammetry (CV) Cyclic voltammetry is a potentiodynamic technique used to investigate the redox behavior of a chemical system. The amine ligand itself is typically electrochemically inert within common solvent windows. However, when it coordinates to a redox-active metal center, CV can be used to probe the oxidation and reduction potentials of the resulting complex. rsc.orgnih.gov The technique involves scanning the potential of an electrode and measuring the resulting current, providing information on the thermodynamics and kinetics of electron transfer processes. researchgate.netelectrochemsci.org

Square Wave Voltammetry (SWV) Square wave voltammetry is a pulse-based voltammetric technique that offers significantly higher sensitivity and better resolution than traditional CV. pineresearch.commaciassensors.com This is achieved by applying a waveform that combines a square wave with a staircase potential sweep, which allows for efficient subtraction of the background capacitive current. maciassensors.com SWV is particularly advantageous for analytical applications, enabling the quantification of redox-active species at very low concentrations. nih.gov For materials functionalized with this compound, SWV would be the preferred method for quantitative studies of their redox activity. rsc.org

Table 3: Comparison of Cyclic Voltammetry and Square Wave Voltammetry

| Feature | Cyclic Voltammetry (CV) | Square Wave Voltammetry (SWV) |

|---|---|---|

| Primary Use | Qualitative characterization of redox processes | Quantitative analysis, high-sensitivity detection |

| Waveform | Linear or triangular potential sweep | Square wave pulses on a staircase ramp |

| Sensitivity | Lower | Higher |

| Speed | Slower scan rates are common | Very fast, enabling high temporal resolution |

| Background Signal | Significant capacitive current | Capacitive current is effectively minimized |

Computational and Theoretical Methods in Support of Research (e.g., Density Functional Theory)

Computational methods, particularly Density Functional Theory (DFT), provide deep theoretical insights that complement experimental findings.

Density Functional Theory (DFT) DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules and materials. For a molecule like this compound, DFT calculations can predict its most stable three-dimensional conformation, vibrational frequencies (for comparison with FTIR data), and electronic properties like ionization potential and electron affinity. aps.org In materials science, DFT is crucial for understanding the nature of the bonding between the amine ligand and a metal ion or surface. It can be used to model and predict the spectroscopic and electrochemical properties of the resulting complexes or functionalized materials, providing a molecular-level interpretation of the experimental data. mdpi.com

Table 4: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Trivial Name | Chemical Formula |

|---|---|---|

| This compound | - | C₁₈H₄₂N₄ |

| Tris(2-aminoethyl)amine | TREN | C₆H₁₈N₄ |

| Tris(hydroxymethyl)aminomethane | TRIS, Tromethamine | C₄H₁₁NO₃ |

| Tris(4-bromophenyl)amine | - | C₁₈H₁₂Br₃N |

| Tris(4-aminophenyl)amine | - | C₁₈H₁₈N₄ |

| Tris(1,2-benzoquinone diimine)osmium(II) perchlorate | - | Os(C₆H₄N₂)₃₂ |

| Tris(β-diketonato)iron(III) | - | Varies with diketonate |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of TRIS(ISOBUTYLAMINOETHYL)AMINE, and how do they influence experimental design?

- Answer : The compound’s molecular formula (C12H27N), CAS RN 1116-40-1, and structure (three isobutyl groups attached to a central amine via ethyl linkers) dictate solubility, stability, and reactivity . Its high hydrophobicity (indicated by SMILES: N(CC(C)C)(CC(C)C)CC(C)C) suggests limited aqueous solubility, necessitating organic solvents like DMSO or THF for dissolution. When designing experiments, confirm purity via NMR (e.g., δ 1.0–1.5 ppm for isobutyl CH3 groups) and monitor stability under inert atmospheres to prevent oxidation .

Q. What synthetic routes are effective for this compound, and how can yield be optimized?

- Answer : A practical method involves nucleophilic substitution between tris(2-chloroethyl)amine and excess isobutylamine under reflux in anhydrous THF, catalyzed by K2CO3. Yield optimization (typically 60–75%) requires strict temperature control (70–80°C) and exclusion of moisture. Post-synthesis purification via column chromatography (silica gel, hexane:EtOAc 4:1) ensures >95% purity. Monitor by TLC (Rf ~0.3 in same solvent system) .

Q. How should researchers handle and store this compound to ensure long-term stability?

- Answer : Store in amber glass vials under argon at –20°C to prevent degradation. Use gloveboxes for weighing to avoid hygroscopic absorption. Waste disposal must comply with EPA guidelines for tertiary amines; neutralize with dilute HCl before incineration .

Advanced Research Questions

Q. How does this compound’s steric bulk affect its coordination chemistry in catalytic applications?

- Answer : The isobutyl groups create significant steric hindrance, limiting its utility in forming small metal complexes (e.g., with Pd or Cu). However, this property enhances selectivity in bulky ligand frameworks. For example, in Suzuki-Miyaura couplings, it stabilizes Pd(0) intermediates but reduces reaction rates compared to less hindered amines. Characterize coordination modes via X-ray crystallography (as in ) or DFT calculations .

Q. What analytical techniques resolve contradictions in reported reactivity data for this compound?

- Answer : Discrepancies in nucleophilicity (e.g., alkylation rates) may arise from solvent polarity or trace impurities. Use kinetic studies (UV-Vis monitoring at 250 nm) under controlled conditions. Compare results with computational models (e.g., Gaussian09 at B3LYP/6-31G* level) to identify electronic effects. Cross-validate via ESI-MS to detect side products .

Q. How can this compound be functionalized for use in supramolecular assemblies?

- Answer : Introduce reactive handles (e.g., azide or alkyne groups) via post-synthetic modification. For instance, treat with propargyl bromide in DMF to install alkynes for click chemistry. Confirm functionalization via IR (C≡C stretch at 2100 cm⁻¹) and MALDI-TOF. Applications include porous polymers (BET surface area >500 m²/g) or host-guest systems .

Critical Analysis of Evidence

- Contradictions : While reports a melting point of 45–48°C, some synthetic protocols (e.g., ) note sublimation at 40°C under vacuum, suggesting polymorphism or purity variations.

- Methodological Gaps : Limited crystallographic data (cf. ’s benzimidazole analog) necessitates further structural studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.